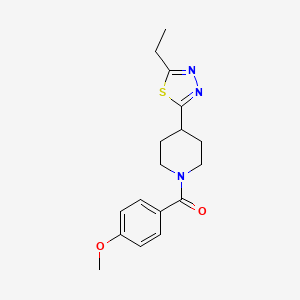
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves reactions with hydrazonoyl halides . For example, N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, allowing thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis
Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, which are often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are largely determined by the presence of the thiadiazole ring. Due to its mesoionic nature, thiadiazoles are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone: and its derivatives have been investigated for their antimicrobial potential. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .
Anti-Epileptic Properties
While not directly studied for anti-epileptic effects, the 1,3,4-thiadiazole scaffold has shown promise in related contexts. For instance, certain derivatives were found effective against isoniazid-induced seizures .
Antibacterial Potential
Specifically, compounds 5a and 5g exhibited considerable antibacterial activity against B. subtilis and P. aeruginosa . Although no antifungal effects were observed, these findings highlight the compound’s potential in combating bacterial infections .
Antifungal Activity
The in vitro antifungal activities of related 1,3,4-thiadiazole compounds have been evaluated against various fungal strains, including G. zeae , Botryosphaeria dothidea , Phomopsis sp. , P. infestans , and Thanatephorus cucumeris . While the specific activity of ETPM remains to be explored, this class of compounds shows promise in fungal control .
Polymer Modification
Researchers have linked chitosan with 1,3,4-thiadiazole derivatives to create novel polymers. These modified polymers, such as Cs-EATT and Cs-BATT , were characterized using various techniques. Although not directly related to ETPM, this highlights the versatility of the 1,3,4-thiadiazole scaffold in material science .
Industrial and Medicinal Chemistry
Beyond its biological activities, 1,3,4-thiadiazoles are valuable in medicinal chemistry due to their chemical reactivity. They serve as building blocks for various nitrogen, oxygen, sulfur, and selenium-containing compounds. Their potential applications extend to pharmaceuticals and industrial processes .
Wirkmechanismus
Target of Action
The primary targets of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone are neurons and heat shock protein 90 (Hsp90) . The compound’s 1,3,4-thiadiazole moiety is responsible for its anticonvulsant activity , while its interaction with Hsp90 can lead to the degradation of several oncoproteins .
Mode of Action
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone interacts with its targets by releasing chloride ions in neurons due to the GABAA pathway . This prevents neurons from firing in the brain . In the case of Hsp90, the compound blocks its activity, leading to the degradation of several oncoproteins .
Biochemical Pathways
The compound affects the GABAA pathway in neurons , disrupting the normal firing of neurons and leading to an anticonvulsant effect . It also interferes with the activity of Hsp90, a protein that controls the folding of numerous other proteins . This results in the degradation of several oncoproteins .
Pharmacokinetics
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may have significant bioavailability and could inhibit the replication of both bacterial and cancer cells .
Result of Action
The molecular and cellular effects of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone’s action include the prevention of neuronal firing due to the release of chloride ions , and the degradation of several oncoproteins due to the inhibition of Hsp90 activity . These effects could potentially lead to anticonvulsant and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone. For instance, the compound’s 1,2,3-thiadiazole ring can open under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide . Additionally, various factors such as genetic factors, head trauma, conditions of the brain, infectious diseases, and prenatal injury to the brain can influence the occurrence of epilepsy, which could potentially affect the compound’s anticonvulsant activity .
Eigenschaften
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-4-6-14(22-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFSRLUTLVHXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

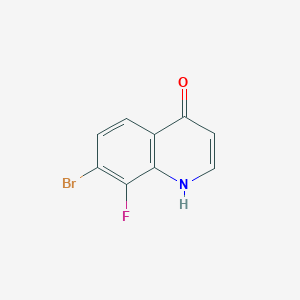
![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2512304.png)
![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)
![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2512306.png)

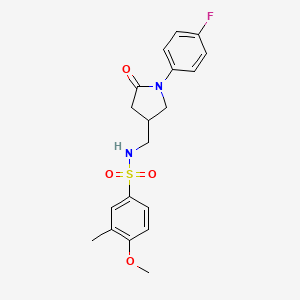
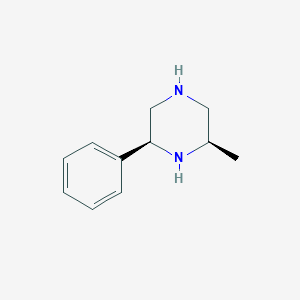
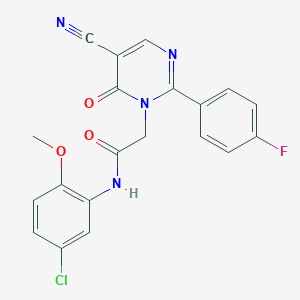
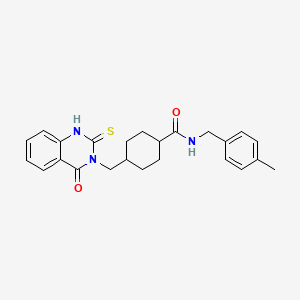
![N-(3,5-difluorophenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2512318.png)
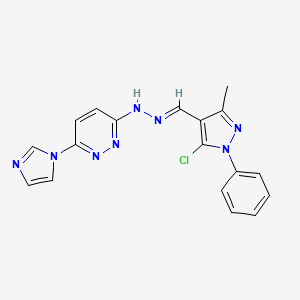
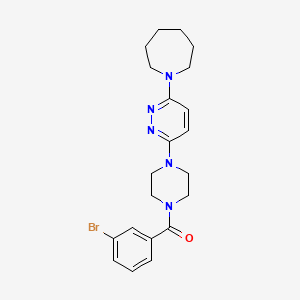
![2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2512322.png)